3-methoxy-N-(2-methylpropyl)benzamide
Description
3-Methoxy-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzene ring and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. For instance, compounds such as N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide (CAS: 1215599-38-4) and 3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 510735-94-1) highlight variations in nitrogen substituents and heterocyclic modifications . These derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and amines, followed by spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS) .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-13-12(14)10-5-4-6-11(7-10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
BNFJAAKDMOPMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylpropyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-(2-methylpropyl)benzamide.
Reduction: The amide group can be reduced to an amine, yielding 3-methoxy-N-(2-methylpropyl)benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: 3-hydroxy-N-(2-methylpropyl)benzamide
Reduction: 3-methoxy-N-(2-methylpropyl)benzylamine
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 3-Methoxy-N-(2-methylpropyl)benzamide
Key Observations:
- Aromatic Modifications : Substitution at the 3-position (methoxy vs. methyl or halogen) influences electronic properties. For example, methoxy groups increase electron density, affecting reactivity in catalytic systems .
- Heterocyclic Additions : Thiadiazole rings (e.g., ) introduce rigidity and alter pharmacokinetic profiles compared to simple benzamides.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Solubility (Predicted) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | Low (lipophilic) | ~2.5 | 1 (NH) | 3 (OCH₃, CONH) |
| N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide | Moderate | ~1.8 | 2 (NH, OH) | 4 |
| Mepronil | Low | ~3.0 | 1 (NH) | 2 |
- Lipophilicity : The isobutyl group increases LogP compared to hydroxylated analogs, impacting membrane permeability.
- Polarity : Hydroxyl or thiadiazole groups (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration.
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